molecular formula C10H14ClN5O2 B11734817 N'-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

N'-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene](tert-butoxy)carbohydrazide

Cat. No.: B11734817
M. Wt: 271.70 g/mol
InChI Key: IQYKZYJEZUFSMT-TVPGTPATSA-N
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Description

N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is a chemical compound with the molecular formula C10H14ClN5O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and chloro groups, and a carbohydrazide moiety protected by a tert-butoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide typically involves the condensation of 4-amino-6-chloropyrimidine-5-carbaldehyde with tert-butyl carbohydrazide. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide involves its interaction with specific molecular targets. The amino and chloro groups on the pyrimidine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The carbohydrazide moiety may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-amino-6-chloropyrimidin-5-yl)methylidene]carbohydrazide: Similar structure but lacks the tert-butoxy protecting group.

    4-amino-6-chloropyrimidine-5-carbaldehyde: A precursor in the synthesis of the compound.

    tert-butyl carbohydrazide: Another precursor used in the synthesis.

Uniqueness

N’-(E)-(4-amino-6-chloropyrimidin-5-yl)methylidenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butoxy group provides stability and protection during chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H14ClN5O2

Molecular Weight

271.70 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-amino-6-chloropyrimidin-5-yl)methylideneamino]carbamate

InChI

InChI=1S/C10H14ClN5O2/c1-10(2,3)18-9(17)16-15-4-6-7(11)13-5-14-8(6)12/h4-5H,1-3H3,(H,16,17)(H2,12,13,14)/b15-4-

InChI Key

IQYKZYJEZUFSMT-TVPGTPATSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=C(N=CN=C1Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(N=CN=C1Cl)N

Origin of Product

United States

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